N'-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxyphenyl group, a pentan-2-ylphenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-[4-(pentan-2-yl)phenoxy]acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
- N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-pentan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-4-5-16(2)18-8-12-20(13-9-18)26-15-21(24)23-22-14-17-6-10-19(25-3)11-7-17/h6-14,16H,4-5,15H2,1-3H3,(H,23,24)/b22-14+ |
InChI Key |
ZNVMSXZZVJAFIC-HYARGMPZSA-N |
Isomeric SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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